tert-butyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-butyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate” is a complex organic compound. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . The molecule also contains a tert-butyl group and a bromoacetate group .
Synthesis Analysis
The synthesis of similar compounds often involves the use of tert-butyl bromoacetate as a building block . The bromoacetate group can react with other compounds to form a variety of structures. For example, it has been used in the synthesis of model N-substituted oligoglycines (peptoids) containing an N-linked lactoside side-chain . Additionally, 4-Bromopyrazole, a compound similar to the pyrazole group in the target molecule, can be used as a starting material in the synthesis of 1,4’-bipyrazoles .Molecular Structure Analysis
The molecular structure of “this compound” is likely to be complex due to the presence of multiple functional groups. The pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, is a key feature of the molecule . The tert-butyl group and the bromoacetate group add further complexity to the structure .Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to be diverse due to the presence of multiple reactive groups. The bromoacetate group, for example, is known to participate in a variety of reactions . Similarly, the pyrazole group can undergo a range of transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. For example, 4-Bromopyrazole, a related compound, has a melting point of 93-96°C and a boiling point of 250-260°C. It is slightly soluble in water .Scientific Research Applications
Synthesis and Coordination Chemistry
Research involving tert-butyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate often focuses on its utility in synthesizing complex molecules and studying their coordination chemistry. For instance, Hegelmann et al. (2003) discussed the synthesis of chiral ligands, which are crucial in forming complexes with metals like zinc, demonstrating the compound's relevance in developing new coordination compounds (Hegelmann et al., 2003).
Organic Synthesis and Catalysis
The compound has been used in organic synthesis, showcasing its versatility. For example, the study by Zonouzi et al. (2006) presents a one-pot synthesis approach for 2-amino-4H-pyrans, highlighting the compound's utility in facilitating complex organic reactions and potentially leading to substances with significant biological activities (Zonouzi et al., 2006).
Pyrolysis Studies
Research by Hill et al. (2009) explored the pyrolysis of related tert-butyl compounds, leading to the formation of 3-hydroxy-1H-pyrrole. This study illustrates the compound's role in understanding high-temperature chemical processes and the formation of heterocyclic compounds (Hill et al., 2009).
Material Science and Nanoparticles
In the field of material science, Fischer et al. (2013) investigated the use of tert-butyl-based compounds in the synthesis of brightly fluorescent nanoparticles. This research demonstrates the potential application of such compounds in creating materials with specific optical properties, useful in various technological applications (Fischer et al., 2013).
Safety and Hazards
Future Directions
The future directions for research on “tert-butyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate” could include exploring its potential applications in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Further studies could also focus on developing new synthetic routes and investigating its mechanism of action.
Mechanism of Action
Target of Action
It is known that this compound is used as a building block in the synthesis of various biologically active compounds .
Mode of Action
It is known to be involved in the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
It is known to be used in the synthesis of model n-substituted oligoglycines (peptoids) containing an n-linked lactoside side-chain .
Result of Action
It is known to be used in the synthesis of various biologically active compounds .
Action Environment
It is known that this compound is stable under normal conditions .
properties
IUPAC Name |
tert-butyl 2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2O2/c1-7-10(12)8(2)14(13-7)6-9(15)16-11(3,4)5/h6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRKBPSERBRDOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)OC(C)(C)C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.